Dimethyl difluoromalonate

Organofluorine Chemistry Carbanion Generation Medicinal Chemistry

Dimethyl difluoromalonate (CAS 379-95-3), a fluorinated malonate ester with the molecular formula C5H6F2O4 and molecular weight 168.09 g/mol, is a clear to pale-yellow liquid. It is a key fluorinated building block in organic synthesis, enabling the introduction of the difluoromethylene (CF2) group into target molecules.

Molecular Formula C5H6F2O4
Molecular Weight 168.1 g/mol
CAS No. 379-95-3
Cat. No. B1346579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl difluoromalonate
CAS379-95-3
Molecular FormulaC5H6F2O4
Molecular Weight168.1 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(=O)OC)(F)F
InChIInChI=1S/C5H6F2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3
InChIKeyNHTZDSRSPCFQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Difluoromalonate (CAS 379-95-3): Procurement Guide for Research & Industrial Applications


Dimethyl difluoromalonate (CAS 379-95-3), a fluorinated malonate ester with the molecular formula C5H6F2O4 and molecular weight 168.09 g/mol, is a clear to pale-yellow liquid . It is a key fluorinated building block in organic synthesis, enabling the introduction of the difluoromethylene (CF2) group into target molecules . Its primary utility lies in medicinal and agrochemical research, where the CF2 moiety is valued for its ability to modulate lipophilicity, metabolic stability, and bioavailability of lead compounds [1].

Why Generic Substitution Fails: The Critical Role of Dimethyl Difluoromalonate's Unique Reactivity and Physical Properties


Simple substitution of dimethyl difluoromalonate with its non-fluorinated analog (dimethyl malonate) or alternative alkyl esters (e.g., diethyl difluoromalonate) is not viable in synthetic routes requiring specific reactivity and physical properties. The presence of the two geminal fluorine atoms in dimethyl difluoromalonate significantly increases the acidity of the α-protons relative to non-fluorinated malonates, enabling unique carbanion chemistry [1]. Furthermore, its specific boiling point (170–171 °C) and density (1.31 g/cm³) distinguish it from other difluoromalonate esters, which can impact reaction conditions, purification strategies, and overall process viability .

Dimethyl Difluoromalonate: Quantifiable Differentiation in Reactivity, Physical Properties, and Process Viability


Enhanced α-Proton Acidity in Dimethyl Difluoromalonate vs. Non-Fluorinated Malonates

The electron-withdrawing effect of the two fluorine atoms in dimethyl difluoromalonate renders its α-protons significantly more acidic compared to non-fluorinated dimethyl malonate [1]. This enhanced acidity facilitates deprotonation and carbanion formation under milder conditions, enabling nucleophilic reactions that are less efficient or require stronger bases with non-fluorinated analogs [1].

Organofluorine Chemistry Carbanion Generation Medicinal Chemistry

Distinct Physical Properties of Dimethyl Difluoromalonate vs. Diethyl Difluoromalonate

Dimethyl difluoromalonate exhibits a boiling point of 170–171 °C at atmospheric pressure and a density of 1.31 g/cm³ at 20 °C . In contrast, diethyl difluoromalonate (CAS 680-65-9) has a reported boiling point of approximately 185–186 °C at atmospheric pressure . These differing physical properties directly influence distillation, phase separation, and solvent selection in multi-step syntheses.

Physical Chemistry Process Chemistry Purification

Synthetic Utility in Fluorinated Heterocycle Construction

Dimethyl difluoromalonate serves as a versatile precursor for constructing fluorinated heterocyclic scaffolds, such as pyrimidines and triazoles, which are prevalent in pharmaceuticals and agrochemicals . Its difunctional nature allows for condensation reactions with various dinucleophiles, leading to diverse heterocyclic systems that are not readily accessible with mono-fluorinated or non-fluorinated malonate esters [1].

Heterocyclic Chemistry Drug Discovery Agrochemicals

Provenance and Purity: Specification for Reproducible Research

Commercial suppliers offer dimethyl difluoromalonate with a typical purity of ≥95%, stored under inert gas at 2–8 °C to prevent degradation . This specification is critical for researchers, as impurities or degradation products can interfere with sensitive catalytic reactions or skew biological assay results.

Quality Control Analytical Chemistry Reproducibility

Strategic Application Scenarios for Dimethyl Difluoromalonate in R&D and Production


Medicinal Chemistry: Bioisosteric Replacement of Malonate Moieties

In drug discovery, the difluoromethylene group is a well-known bioisostere for a carbonyl or methylene unit. Dimethyl difluoromalonate is a key synthon for introducing this bioisostere, which can enhance metabolic stability and modulate lipophilicity of lead compounds [1]. Researchers can use it to synthesize fluorinated analogs of known active molecules, potentially improving pharmacokinetic profiles and reducing off-target effects.

Agrochemical Development: Synthesis of Novel Fluorinated Pesticides

The compound is employed in the synthesis of fluorinated heterocycles that form the core of many effective herbicides and fungicides [1]. Its reactivity allows for the construction of complex fluorinated structures, such as those found in the fungicide Fluoxastrobin and anticancer drug TAK-733 . Its use can lead to agrochemicals with enhanced environmental stability and biological activity.

Flow Chemistry: Process Intensification and Scale-Up

Recent patent literature describes the preparation of dimethyl difluoromalonate via a flow chemistry process, which offers advantages in safety, selectivity, and scalability over traditional batch methods [1]. This method, which operates at low temperatures (-10 to 0 °C) and uses a continuous channel reactor, is particularly suitable for industrial production [1]. Procurement of this compound can thus be integrated into modern, intensified manufacturing processes.

Polymer and Materials Science: Modifying Polymer Properties

Dimethyl difluoromalonate can be used as a monomer or comonomer in polymerization reactions. Its incorporation into polymer backbones can impart unique properties such as altered refractive index, thermal stability, or chemical resistance [1]. This makes it a valuable starting material for developing advanced coatings, plastics, and specialty resins with tailored performance characteristics.

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